4-Methyl-1-azaspiro[4.5]decan-2-one
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Overview
Description
4-Methyl-1-azaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-azaspiro[4.5]decan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-Methyl-1-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1-azaspiro[4.5]decan-2-one
- 2,7-diazaspiro[4.5]decan-1-one
- 3-methyl-2-oxaspiro[4.5]decan-1-one
Uniqueness
4-Methyl-1-azaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-methyl-1-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C10H17NO/c1-8-7-9(12)11-10(8)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
VNRKNLBYEBADRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC12CCCCC2 |
Origin of Product |
United States |
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